Methyl-(2Z)-2-Hydroxy-4-oxo-4-phenylbut-2-enoat

Übersicht

Beschreibung

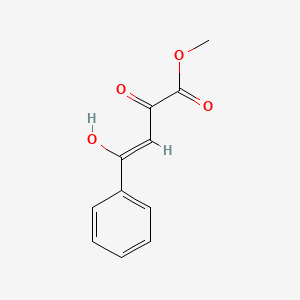

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate is an organic compound with a complex structure that includes a phenyl group, a hydroxy group, and a keto group

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications. One common method of synthesis involves the reaction of phenylacetaldehyde with ethyl acetate via a hydroxyl condensation reaction, leading to the formation of this compound .

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects. Similar compounds have been investigated for their neuroprotective properties, particularly in the context of conditions such as neurodegenerative diseases. The mechanism of action is believed to involve the stabilization of proteins and prevention of their aggregation, which is crucial in combating endoplasmic reticulum stress-induced neuronal cell death.

Biochemical Studies

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate can also be employed as a substrate in enzyme assays, allowing researchers to study biochemical pathways and enzyme kinetics. Its structural features make it suitable for various biochemical applications, including studies on metabolic pathways and enzyme interactions .

Case Study 1: Neuroprotective Effects

Research has indicated that compounds structurally similar to methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate exhibit neuroprotective effects by functioning as chemical chaperones. A study highlighted that these compounds can ameliorate protein misfolding and aggregation, which are common issues in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate may have similar therapeutic potential.

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry study, methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate was used as an intermediate to synthesize various derivatives with enhanced biological activity. Researchers demonstrated that modifying specific functional groups led to improved efficacy in biological assays, indicating its utility as a precursor in drug development .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell

Mode of Action

It’s plausible that the compound could interact with its targets through a nucleophilic attack, similar to other compounds with a similar structure . The compound may bind to its target, causing conformational changes that affect the target’s function .

Biochemical Pathways

Phenolics, terpenoids, and alkaloids, which are broad classes of plant secondary metabolites, are biosynthesized by four major biochemical pathways: the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway . It’s possible that this compound could influence one or more of these pathways.

Pharmacokinetics

A study on a similar compound, methyl 3,4-dihydroxybenzoate (mdhb), showed that it has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

- Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate

Uniqueness

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate, with the molecular formula and CAS number 41167-58-2, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 206.19 g/mol |

| Melting Point | 56-57 °C |

| Boiling Point | 336.1 °C (predicted) |

| Density | 1.250 g/cm³ |

Antioxidant Properties

Research indicates that methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby stabilizing them and reducing their harmful effects on biological systems.

Antimicrobial Activity

Studies have demonstrated that methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, it was noted that at certain concentrations, the compound could dislodge up to 80% of preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead structure for new antibacterial agents .

Neuroprotective Effects

The compound's neuroprotective properties have also garnered attention. It has been found to modulate pathways associated with neurodegeneration, particularly through the regulation of glutathione S-transferase activity. This enzyme plays a critical role in detoxifying harmful compounds and protecting neuronal cells from oxidative damage .

The biological activity of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, effectively neutralizing ROS.

- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Biofilm Disruption : By interfering with bacterial adhesion and biofilm formation, it enhances the efficacy of conventional antibiotics.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

Study on Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate was assessed against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections.

Eigenschaften

IUPAC Name |

methyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-7,12H,1H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRGETOSWKYBHX-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.